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Compound of Interest

Compound Name: Ledaborbactam

Cat. No.: B3324388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthetic pathway of Ledaborbactam
(VNRX-5236), a novel broad-spectrum β-lactamase inhibitor. The synthesis of its orally

bioavailable prodrug, Ledaborbactam etzadroxil (VNRX-7145), is also described. This

document is intended for an audience with expertise in organic chemistry and drug

development, offering a comprehensive look at the chemical intermediates, reaction conditions,

and overall synthetic strategy.

Introduction to Ledaborbactam
Ledaborbactam is a potent inhibitor of a wide range of β-lactamase enzymes, including

Ambler class A, C, and D enzymes.[1][2] By inhibiting these enzymes, Ledaborbactam can

restore the efficacy of β-lactam antibiotics against otherwise resistant bacteria. It is being

developed in combination with the cephalosporin antibiotic ceftibuten as an oral treatment for

complicated urinary tract infections caused by multidrug-resistant Enterobacterales.[2] The

chemical IUPAC name for Ledaborbactam is (3R)-2-hydroxy-3-(propanoylamino)-3,4-dihydro-

1,2-benzoxaborinine-8-carboxylic acid.[3]

Retrosynthetic Analysis and Key Strategies
The synthesis of Ledaborbactam hinges on the construction of the core 1,2-benzoxaborinine

ring system with the correct stereochemistry at the C3 position. A key strategic element of the

synthesis is the use of a Matteson homologation reaction to build the chiral center. The final
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molecule is assembled through the coupling of a key aminoboronate intermediate with

propionic acid, followed by deprotection and cyclization.

Ledaborbactam Synthesis Pathway
The synthesis of Ledaborbactam can be broken down into several key stages, starting from

commercially available materials. The overall pathway, including the synthesis of the prodrug

Ledaborbactam etzadroxil, is depicted below.
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Figure 1: Overall synthetic workflow for Ledaborbactam and its prodrug.

Formation of the Key α-Silylaminoboronate Intermediate
The synthesis commences with a commercially available aryl boronate which undergoes two

sequential Matteson homologation reactions.[1] This process elongates the carbon chain and

sets up the crucial stereocenter. The resulting intermediate is then treated with lithium

bis(trimethylsilyl)amide (LiHMDS) to yield the key α-silylaminoboronate intermediate.[1]

Amide Coupling and Final Cyclization
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The α-silylaminoboronate intermediate is then coupled with propionic acid in the presence of

the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium

3-oxid hexafluorophosphate) and N-methylmorpholine (NMM).[1] The final step to yield

Ledaborbactam is a deprotection and cyclization reaction, which is achieved by treating the

amide intermediate with boron trichloride (BCl3).[1]

Synthesis of Ledaborbactam etzadroxil (Prodrug)
To improve oral bioavailability, Ledaborbactam is converted to its etzadroxil prodrug, VNRX-

7145.[4] This is accomplished by esterifying the carboxylic acid group of Ledaborbactam.[3]

Quantitative Data
The following table summarizes the reported yields for the key steps in the synthesis of

Ledaborbactam.
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Step
Starting
Material

Product
Reagents
and
Conditions

Yield (%) Reference

Matteson

Homologation

s (2 steps)

Aryl boronate
Intermediate

1

1. CH2Cl2, n-

BuLi, THF,

-100 °C; 2.

Nucleophile

N/A [1]

Silylamination
Intermediate

1

α-

Silylaminobor

onate

Intermediate

(2)

LiHMDS, -20

°C
N/A [1]

Amide

Coupling

α-

Silylaminobor

onate

Intermediate

(2)

Amide

Intermediate

(3)

Propionic

Acid, HATU,

NMM

N/A [1]

Deprotection

and

Cyclization

Amide

Intermediate

(3)

Ledaborbacta

m (VNRX-

5236)

BCl3, DCM,

-78 °C
N/A [1]

Note: Specific yields for each step are not publicly available in the reviewed literature. The

overall yield is reported to be approximately 30% for the analogous compound, vaborbactam.

[4]

Experimental Protocols
Detailed experimental protocols for the synthesis of Ledaborbactam are proprietary and not

fully disclosed in the public domain. However, based on the published literature, a general

procedure for the key steps can be outlined.[1]

General Procedure for Matteson Homologation
To a solution of the boronic ester in anhydrous THF at -100 °C is added a solution of

(dichloromethyl)lithium (prepared from dichloromethane and n-butyllithium). The reaction is
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stirred at low temperature before being quenched. For the second homologation, a similar

procedure is followed.

General Procedure for Amide Coupling
To a solution of the α-silylaminoboronate intermediate in an appropriate solvent is added the

carboxylic acid, HATU, and N-methylmorpholine. The reaction mixture is stirred at room

temperature until completion.

General Procedure for Deprotection and Cyclization
The amide intermediate is dissolved in dichloromethane and cooled to -78 °C. A solution of

boron trichloride in dichloromethane is added dropwise, and the reaction is stirred at low

temperature before being warmed to room temperature. The crude product is then purified by

reverse-phase HPLC.[5]

Mechanism of Action
Ledaborbactam functions by inhibiting bacterial β-lactamase enzymes. The boron atom in

Ledaborbactam forms a covalent, yet reversible, bond with the catalytic serine residue in the

active site of the β-lactamase. This interaction prevents the enzyme from hydrolyzing and

inactivating β-lactam antibiotics.
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Figure 2: Mechanism of β-lactamase inhibition by Ledaborbactam.

Conclusion
The synthesis of Ledaborbactam is a multi-step process that utilizes modern synthetic organic

chemistry techniques, most notably the Matteson homologation, to construct a complex chiral

molecule. The development of an orally available prodrug, Ledaborbactam etzadroxil, further

enhances its clinical utility. This technical guide provides a comprehensive overview of the

synthetic pathway and mechanism of action of this promising new β-lactamase inhibitor,

intended to aid researchers and professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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